molecular formula C8H13N3O4 B3138783 (3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 4711-03-9

(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3138783
CAS No.: 4711-03-9
M. Wt: 215.21 g/mol
InChI Key: ADXRFTODQJSRBR-XZBKPIIZSA-N
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Description

The compound (3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a furanodioxolane derivative featuring an azidomethyl group at the C5 position of its bicyclic core. This structure is derived from carbohydrate precursors, with the azidomethyl substituent imparting unique reactivity for applications in bioorthogonal chemistry (e.g., click reactions) and bioconjugation . The stereochemistry (3aR,5R,6S,6aR) ensures specific spatial orientation, critical for interactions in biological systems.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-8(2)14-6-5(12)4(3-10-11-9)13-7(6)15-8/h4-7,12H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRFTODQJSRBR-XZBKPIIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN=[N+]=[N-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN=[N+]=[N-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a member of the furodioxole family, which has garnered attention due to its potential biological activities. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H15N3O4C_{10}H_{15}N_3O_4 with a molecular weight of 241.25 g/mol. Its structure features an azidomethyl group that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including antimicrobial and anti-inflammatory effects. The specific biological activities of this compound are still under investigation.

Antimicrobial Activity

In a study assessing the antimicrobial properties of related furodioxole compounds, it was found that certain derivatives demonstrated significant activity against various bacterial strains. The presence of the azidomethyl group is hypothesized to enhance the reactivity and interaction with microbial targets.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several furodioxole derivatives against clinical isolates of bacteria. The compound exhibited promising results against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
  • Inflammatory Response Modulation : Preliminary research has indicated that compounds with similar structures can modulate inflammatory pathways. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with these compounds.

The proposed mechanism by which This compound exerts its biological effects may involve:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.
  • Modulation of immune responses : By influencing cytokine production and signaling pathways.

Research Findings

Recent findings suggest that this compound could be a lead for further drug development due to its unique structure and promising biological activity. More comprehensive studies are required to elucidate its full potential and mechanisms.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₀H₁₅N₃O₅
  • Molecular Weight : 257.25 g/mol
  • Functional Groups : Azidomethyl (–CH₂N₃), hydroxyl (–OH), and two methyl-protecting groups on the dioxolane ring.

Synthetic routes often involve nucleophilic substitution to introduce the azide group, as seen in analogous compounds . Its stability and reactivity make it valuable in drug discovery and glycobiology.

Comparison with Structural Analogs

Diacetonide Glucose Derivatives

Example : (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 582-52-5)

  • Molecular Formula : C₁₂H₂₀O₆
  • Substituent : 2,2-Dimethyl-1,3-dioxolane (isopropylidene protecting groups).
  • Applications : Widely used as a protected intermediate in carbohydrate synthesis to prevent unwanted hydroxyl reactivity .
  • Key Differences : Lacks the azidomethyl group, making it less reactive but more stable for long-term storage.

Fluorinated Analogs

Example : (3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

  • Molecular Formula : C₉H₁₅FO₅
  • Substituent : 2-Fluoro-1-hydroxyethyl.
  • Applications : Fluorine’s electronegativity enhances metabolic stability and bioavailability, useful in probing enzyme mechanisms or as PET tracers .
  • Key Differences : The fluoro-hydroxyethyl group introduces distinct electronic effects compared to the azidomethyl group, altering solubility and target interactions.

Hydroxymethyl Derivatives

Example : (3aR,5R,6S,6aR)-5-(Hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

  • Molecular Formula : C₉H₁₆O₆
  • Substituent : Hydroxymethyl (–CH₂OH).
  • Applications : Serves as a versatile intermediate for further functionalization (e.g., oxidation to carboxylic acids or esterification) .
  • Key Differences : The hydroxymethyl group is less reactive than azidomethyl but offers flexibility in synthetic pathways.

Azide-Containing Esters

Example : (3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 2-Azidoacetate

  • Molecular Formula : C₁₆H₂₄N₃O₈
  • Substituent : Azidoacetate ester (–OCOCH₂N₃).
  • Applications : Combines the stability of ester groups with azide reactivity for controlled bioconjugation .
  • Key Differences : The azide is part of an ester side chain rather than directly attached to the core, altering steric and electronic profiles.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound Azidomethyl (–CH₂N₃) C₁₀H₁₅N₃O₅ 257.25 Click chemistry, bioconjugation
Diacetonide Glucose Derivative 2,2-Dimethyl-1,3-dioxolane C₁₂H₂₀O₆ 260.28 Carbohydrate synthesis
Fluorinated Analog 2-Fluoro-1-hydroxyethyl C₉H₁₅FO₅ 222.21 Metabolic probes, imaging
Hydroxymethyl Derivative Hydroxymethyl (–CH₂OH) C₉H₁₆O₆ 220.22 Synthetic intermediate
Azide-Containing Ester Azidoacetate ester C₁₆H₂₄N₃O₈ 386.38 Controlled bioconjugation

Q & A

Q. What are the optimal laboratory synthesis methods for this compound?

The compound can be synthesized via a Huisgen cycloaddition precursor route. A key step involves reacting an alkyne derivative with sodium azide (NaN₃) in tetrahydrofuran (THF), followed by purification using flash column chromatography (46% yield, 8:1 dr) . Alternative methods, such as light-mediated synthesis under controlled conditions (e.g., UV/visible light), may improve stereoselectivity and reduce side reactions .

Q. How can researchers confirm its stereochemical configuration?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, Bruker COLLECT and SHELX software packages are used to refine crystallographic data, with Flack parameters validating absolute configuration . Complementary techniques include NMR analysis (e.g., 1^1H-1^1H NOESY) to assess spatial proximity of protons and compare coupling constants with Cambridge Structural Database (CSD) entries for similar tetrahydrofurodioxole derivatives .

Q. What safety protocols are critical due to the azidomethyl group?

The azide group poses acute toxicity (Oral, Category 4) and explosive risks. Key protocols include:

  • Using blast shields and minimal quantities in controlled environments.
  • Avoiding metal contamination (e.g., copper) to prevent unintended detonation.
  • Employing PPE (nitrile gloves, goggles) and ventilation to limit inhalation/contact .

Advanced Research Questions

Q. How does the tetrahydrofurodioxol ring’s stereochemistry influence reactivity in click chemistry?

The (3aR,5R,6S,6aR) configuration directs regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The axial azidomethyl group enhances accessibility for strain-promoted reactions, while the 6-OH group may participate in hydrogen bonding, stabilizing transition states. Computational modeling (DFT) can predict steric and electronic effects on reaction kinetics .

Q. What strategies resolve low yields during azidomethyl group installation?

Contradictions in yields often arise from competing elimination or epimerization. Mitigation strategies include:

  • Optimizing solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Using phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ reactivity in biphasic systems.
  • Monitoring reaction progress via TLC or in-situ IR to identify side products .

Q. How is this compound utilized in nucleoside analog synthesis?

The 6-OH group serves as a handle for phosphorylation or glycosylation, while the azidomethyl moiety enables bioorthogonal tagging. For example, it can act as a precursor for triazole-linked prodrugs via CuAAC, mimicking ribose in antiviral nucleosides. Comparative studies with non-azidomethyl analogs (e.g., methanesulfonate derivatives) reveal enhanced metabolic stability .

Methodological Notes

  • Stereochemical Analysis : Cross-validate crystallographic data with CSD entries (e.g., LOHTIM, DOPVAH01) to confirm structural outliers .
  • Safety Handling : Store azide derivatives at ≤-20°C in amber vials under inert gas to prevent degradation .
  • Synthetic Optimization : Screen chiral auxiliaries (e.g., Evans oxazolidinones) to enhance diastereomeric ratios in azide-functionalized intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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